N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- is a complex organic compound with a unique structure that combines elements of isoindole and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- typically involves multi-step organic reactions. The process begins with the preparation of the isoindole core, followed by the introduction of the acetamide group. The pyrimidine ring is then synthesized and attached to the isoindole-acetamide structure. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods improve efficiency and yield while maintaining the purity of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2H-Isoindole-2-acetamide derivatives: These compounds share the isoindole-acetamide core but differ in their substituents, leading to variations in their properties and applications.
Pyrimidine derivatives: Compounds with similar pyrimidine structures but different functional groups, affecting their chemical behavior and biological activities.
Uniqueness
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- is unique due to its combination of isoindole and pyrimidine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
155930-19-1 |
---|---|
Molecular Formula |
C20H23N5O5 |
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C20H23N5O5/c1-3-9-23-16(21)15(19(29)24(10-4-2)20(23)30)22-14(26)11-25-17(27)12-7-5-6-8-13(12)18(25)28/h5-8H,3-4,9-11,21H2,1-2H3,(H,22,26) |
InChI Key |
YAFHJPHKPDVLOO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
Canonical SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)N |
Synonyms |
2H-Isoindole-2-acetamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-1,3-dihydro-1,3-dioxo- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.